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Compound of Interest
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Cat. No.: B15623706 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to enhance the efficiency of phytic acid removal from plant-based foods.

Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential

causes and solutions to guide your research.

Issue 1: Lower than expected phytic acid reduction after soaking.
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Potential Cause Recommended Solution

Inadequate Soaking Time

Different legumes and grains require different

soaking durations. For many beans, a minimum

of 12-24 hours is recommended.[1] Some

research suggests extending this to 36 hours for

certain beans, changing the water every 12

hours.

Incorrect Soaking Temperature

Soaking at warmer temperatures (45-65°C) can

activate endogenous phytases, leading to a

more significant reduction in phytic acid.[2]

Incorrect pH of Soaking Medium

An acidic environment can enhance phytic acid

breakdown. Adding an acidic medium like lemon

juice, apple cider vinegar, or whey to the

soaking water can be beneficial.[3] The solubility

of phytate salts is also pH-dependent.[4]

Water Type

The use of demineralized or distilled water may

be more effective than tap water, as minerals in

tap water can interact with phytic acid. Soaking

in distilled water has been shown to be more

effective for removing phytic acid from pulses

than a sodium bicarbonate solution.

Low Endogenous Phytase Activity in the Food

Some grains, like corn and oats, have naturally

low levels of phytase.[3] In such cases, soaking

alone may not be sufficient. Consider combining

soaking with other methods like germination or

fermentation, or adding a high-phytase grain like

rye to the soak.

Loss of Phytic Acid to Soaking Water Not

Accounted For

A significant portion of phytic acid reduction

during soaking can be due to leaching into the

soaking water. Ensure you are analyzing the

phytic acid content of the food material after

soaking and discarding the water.[4]
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Issue 2: Inconsistent or low phytase activity.

Potential Cause Recommended Solution

Suboptimal pH

Phytase enzymes have an optimal pH range for

activity, typically between 4.5 and 6.0.[2] Ensure

the pH of your reaction buffer is within the

optimal range for the specific phytase you are

using.

Suboptimal Temperature

Enzyme activity is temperature-dependent. Most

plant phytases have an optimal temperature

between 45°C and 65°C.[2] However, microbial

phytases can have different optimal

temperatures.

Enzyme Inhibition

High concentrations of inorganic phosphate, a

product of the enzymatic reaction, can inhibit

phytase activity. Other substances in the food

matrix may also act as inhibitors.

Improper Enzyme Storage

Ensure the phytase enzyme is stored at the

recommended temperature to maintain its

activity.

Incorrect Substrate Concentration
Ensure the concentration of phytic acid

(substrate) in your assay is appropriate.

Presence of Proteases
Proteases in the food material can degrade the

phytase enzyme.

Inaccurate Measurement of Phytase Activity

The method used to measure phytase activity

can significantly impact the results. Colorimetric

methods based on released phosphate may

overestimate activity if other phosphatases are

present.[5] Consider using a method that

specifically measures the degradation of phytic

acid (IP6).

Issue 3: Incomplete phytic acid degradation during fermentation.
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Potential Cause Recommended Solution

Insufficient Fermentation Time

Fermentation for 12 to 24 hours is often required

for significant phytic acid reduction in grains like

millet.[2] For some cereal flours, fermentation

for up to 24 hours can lead to a 95-100%

reduction in phytate.

Suboptimal Temperature

The optimal temperature for lactic acid bacteria

used in fermentation is typically between 32°C

and 37°C.[6]

Incorrect pH

The initial pH of the fermentation medium is

crucial. For lactic acid bacteria fermentation of

wheat and sorghum, optimal pH ranges from 6.0

to 6.5.[6] The fermentation process itself will

lower the pH, creating favorable conditions for

endogenous phytases.

Low Endogenous Phytase Activity in the Grain

The reduction of phytic acid during lactic acid

fermentation is primarily due to the activation of

the grain's own phytase enzymes at the lower

pH created by the bacteria.[7] Grains with low

phytase activity will show less phytic acid

reduction.

Heat Inactivation of Endogenous Phytases

If the grains were heat-treated before

fermentation, the endogenous phytases may

have been inactivated, preventing phytic acid

degradation.[7]

Starter Culture Issues

The viability and activity of the starter culture are

critical. Ensure you are using a healthy and

active culture.

Issue 4: Unexpected results in HPLC analysis of phytic acid.
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Potential Cause Recommended Solution

Co-elution with Other Compounds

The solvent front or other compounds in the

food matrix can co-elute with phytic acid,

making accurate quantification difficult.[8][9]

Using an ion-pair reagent can help to improve

separation.[9]

Incomplete Extraction

The extraction method may not be efficient for

your specific food matrix. Acidic extraction, for

example using 3% sulfuric acid, is commonly

used.[10] Sonication can also aid in extraction.

[11]

Overestimation due to Other Inositol

Phosphates

Some analytical methods may not distinguish

between phytic acid (IP6) and its lower inositol

phosphates (IP5, IP4, etc.), leading to an

overestimation of the phytic acid content.[11]

HPLC methods are capable of separating these

different forms.[12]

Sample Preparation Issues

Proper sample preparation, including

homogenization and purification, is crucial for

accurate results.[13] An ion-exchange column

can be used for sample cleanup before HPLC

analysis.[11]

Incorrect Mobile Phase Composition

The composition of the mobile phase is critical

for achieving good separation. Optimization of

the mobile phase may be necessary for your

specific application.

Detector Issues

Ensure the detector is functioning correctly and

is set to the appropriate wavelength or

parameters for phytic acid detection.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing phytic acid in plant-based foods?
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A1: The most common methods include soaking, germination (sprouting), fermentation,

cooking, and enzymatic treatment with phytase.[2] Combining these methods, such as soaking

followed by cooking, can often lead to a greater reduction in phytic acid.

Q2: How effective are these different methods at removing phytic acid?

A2: The effectiveness varies depending on the food, the specific conditions of the treatment,

and whether methods are combined. Soaking can reduce phytic acid by 16-21% in sorghum

flour after 24 hours at room temperature.[2] Germination can reduce phytic acid by up to 40%.

[2] Cooking legumes for one hour can reduce phytic acid by up to 80%. Fermentation of rye

and wheat flours for 24 hours can result in a 95-100% reduction. Combining soaking,

germination, and lactic acid fermentation has been shown to decrease phytate in quinoa by

98%.

Q3: Does removing phytic acid affect the nutritional content of the food?

A3: Yes, some processing methods can lead to the loss of other nutrients. For example, milling

removes the bran, which is rich in phytic acid but also contains minerals and dietary fiber.[2]

Soaking can also lead to the loss of water-soluble proteins and minerals.[2]

Q4: What is phytase and how does it work?

A4: Phytase is an enzyme that catalyzes the hydrolysis of phytic acid, breaking it down into

lower inositol phosphates and inorganic phosphate.[6] This process reduces the ability of phytic

acid to bind with minerals, thereby improving their bioavailability.

Q5: Can I use the soaking water for cooking?

A5: It is generally recommended to discard the soaking water as it will contain leached phytic

acid and other anti-nutrients.

Data Presentation
Table 1: Efficacy of Different Phytic Acid Removal Methods in Various Plant-Based Foods
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Food Method Conditions
Phytic Acid
Reduction (%)

Reference

Sorghum Flour Soaking
24 hours at room

temperature
16-21 [2]

Chickpea Soaking 12 hours 47.4 [2]

Millet
Germination

(Malting)
72 hours 23.9 [2]

Millet
Germination

(Malting)
96 hours 45.3 [2]

Legumes Cooking 1 hour up to 80

Soy Meal

Solid-State

Fermentation

(Aspergillus

oryzae)

Two-stage

temperature

(37°C then 50°C)

57 [14]

Rye Flour
Lactic Acid

Fermentation
24 hours 100

Wheat Flour
Lactic Acid

Fermentation
24 hours 95-100

Oat Flour
Lactic Acid

Fermentation
24 hours 39-47

Quinoa

Soaking,

Germination &

Lactic Acid

Fermentation

- 98

Faba Bean Flour

Enzymatic

Treatment

(Phytase)

500 U/L, pH 5.5,

50°C
100 [15]

Brown Rice Flour

Enzymatic

Treatment

(Phytase)

500 U/L, pH 5.5,

50°C
100 [16]
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Rice Bran

Enzymatic

Treatment

(Phytase)

500 U/L, pH 5.5,

50°C
92 [16]

Experimental Protocols
Protocol 1: Phytic Acid Reduction in Legumes by Soaking

Sample Preparation: Weigh a known amount of the legume (e.g., 100 g).

Soaking: Place the legumes in a beaker and add distilled water at a 1:5 ratio (w/v). For

enhanced reduction, adjust the water to a pH of 5-6 using a suitable buffer or add an acidic

medium like lemon juice (1 tablespoon per cup of water).[2][3]

Incubation: Cover the beaker and let it soak for 12-24 hours at a warm temperature (e.g., 45-

65°C) to activate endogenous phytases.[2]

Draining: After the soaking period, discard the soaking water.

Rinsing: Rinse the legumes thoroughly with distilled water.

Drying: Dry the soaked legumes to a constant weight using a freeze-dryer or an oven at a

low temperature (e.g., 40-50°C) to prevent degradation of other nutrients.

Analysis: Grind the dried sample to a fine powder and analyze for phytic acid content using a

suitable method (e.g., HPLC).

Protocol 2: Phytic Acid Reduction in Grains by Germination (Sprouting)

Soaking: Soak the grains in water for 8-12 hours.

Draining and Rinsing: Drain the water and rinse the grains thoroughly.

Germination: Place the grains in a germination chamber or a covered container, ensuring

adequate moisture and aeration. Maintain a temperature of around 25-28°C.

Rinsing: Rinse the grains 2-3 times a day to prevent microbial growth.
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Sprouting: Continue the germination process for 2-4 days, or until sprouts of the desired

length appear.

Drying: Dry the sprouted grains at a low temperature (<50°C) to preserve enzymatic activity

and other nutrients.

Analysis: Grind the dried sprouted grains and analyze for phytic acid content.

Protocol 3: Phytic Acid Reduction by Lactic Acid Fermentation

Slurry Preparation: Prepare a slurry of the grain flour with water (e.g., 1:3 w/v).

Inoculation: Inoculate the slurry with a suitable lactic acid bacteria starter culture.

Fermentation: Incubate the mixture at an optimal temperature for the specific bacterial strain

(e.g., 32-37°C) for 24-48 hours.[6] The pH will naturally decrease during fermentation.

Drying: After fermentation, dry the product using a freeze-dryer or a low-temperature oven.

Analysis: Analyze the dried fermented product for phytic acid content.

Protocol 4: Phytase Activity Assay (Colorimetric Method)

This protocol is a general guideline and may need to be adapted based on the specific phytase

and sample.

Reagent Preparation:

Acetate Buffer (0.2 M, pH 5.5)

Sodium Phytate Solution (Substrate; e.g., 15 mM in acetate buffer)

Trichloroacetic Acid (TCA) Solution (e.g., 50%)

Ammonium Molybdate Solution

Ferrous Sulfate Solution

Phosphate Standard Solutions
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Enzyme Extraction: Extract the phytase from the sample using a suitable buffer.

Assay Procedure:

Pipette a known volume of the enzyme extract into a test tube.

Add the sodium phytate solution and incubate at the optimal temperature for the enzyme

(e.g., 37°C or 50°C) for a specific time (e.g., 30 or 60 minutes).[17]

Stop the reaction by adding the TCA solution.

Centrifuge the mixture to pellet any precipitate.

Take an aliquot of the supernatant and add the colorimetric reagents (ammonium

molybdate and ferrous sulfate).

Measure the absorbance at the appropriate wavelength (e.g., 700 nm or 820 nm).[5][17]

Calculation: Determine the amount of inorganic phosphate released by comparing the

absorbance to a standard curve prepared with the phosphate standards. One unit of phytase

activity is typically defined as the amount of enzyme that liberates 1 µmol of inorganic

phosphate per minute under the assay conditions.[17]

Protocol 5: Phytic Acid Quantification by HPLC

This is a general protocol and specific parameters may need to be optimized.

Sample Extraction:

Weigh a known amount of the finely ground sample.

Extract the phytic acid using an acidic solution (e.g., 0.5 M HCl or 3% H₂SO₄) with the aid

of sonication or shaking.[10][11]

Centrifuge the mixture and collect the supernatant.

Sample Cleanup (Optional but Recommended):
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Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., an anion

exchange column) to remove interfering compounds.[11]

HPLC Analysis:

Column: A suitable column for anion analysis, such as a C18 column with an ion-pairing

reagent or a dedicated anion exchange column.

Mobile Phase: An appropriate buffer system, which may include an ion-pairing reagent like

tetrabutylammonium hydroxide.[9]

Detector: A refractive index (RI) detector or a UV detector after post-column derivatization.

Injection Volume: Inject a known volume of the prepared sample extract.

Quantification:

Identify and quantify the phytic acid peak by comparing its retention time and peak area to

those of a phytic acid standard.
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Caption: General experimental workflow for phytic acid removal.
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Caption: Troubleshooting workflow for low phytase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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